Direct Comparison of Inotropic Potency: Nanterinone (UK 61260) vs. Milrinone in Human Myocardium
A direct head-to-head comparison using electrically driven human myocardial tissue from failing hearts (NYHA II-IV) demonstrated that Nanterinone (UK 61260) is a more potent positive inotropic agent than milrinone [1]. The study, which assessed force of contraction (FOC), found that UK 61260 increased FOC more potently than milrinone as judged by their respective EC50 values [1].
| Evidence Dimension | Inotropic Potency (EC50) |
|---|---|
| Target Compound Data | Lower EC50 than milrinone (specific numeric EC50 value not provided in abstract; relative potency was the key finding) |
| Comparator Or Baseline | Milrinone (1-1,000 µM) |
| Quantified Difference | UK 61260 increased FOC more potently than MIL (p < 0.01) |
| Conditions | Electrically driven (1 Hz, 37°C) human auricular trabeculae (nonfailing) and papillary muscle strips from failing hearts (NYHA II-III & IV) |
Why This Matters
For researchers requiring a potent PDE3 inhibitor to study inotropic mechanisms, Nanterinone offers a quantifiably higher potency than the widely used comparator milrinone, potentially reducing the required dose and minimizing off-target effects in ex vivo and in vivo models.
- [1] Schwinger, R. H., Böhm, M., La Rosée, K., Schmidt, U., & Erdmann, E. (1992). Effect of the phosphodiesterase inhibitor UK 61260 on human myocardial inotropy and diastolic relaxation. Journal of Cardiovascular Pharmacology, 19(6), 966-974. View Source
